molecular formula C8H9NO2 B195520 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one CAS No. 34523-34-7

4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one

Cat. No. B195520
Key on ui cas rn: 34523-34-7
M. Wt: 151.16 g/mol
InChI Key: BVZSQTRWIYKUSF-TWGQIWQCSA-N
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Patent
US06228350B1

Procedure details

1.1 equivalents of hydroxylamine hydrochloride are added to a solution of para-hydroxyacetophenone in pyridine (16% dilution). The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. After drying, the organic phase is removed and the corresponding oxime is obtained quantitatively. The elemental analysis is in accordance with the structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
oxime

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=O)[CH3:12])=[CH:7][CH:6]=1.C(C1C=CC=CC=1)(=O)C>N1C=CC=CC=1>[OH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[N:2][OH:3])[CH3:12])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained
ADDITION
Type
ADDITION
Details
is then poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
The medium is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the organic phase is removed

Outcomes

Product
Name
oxime
Type
product
Smiles
OC1=CC=C(C=C1)C(C)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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